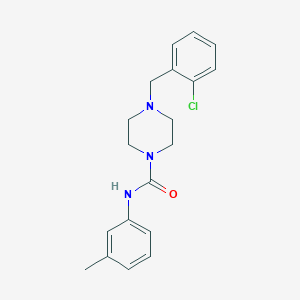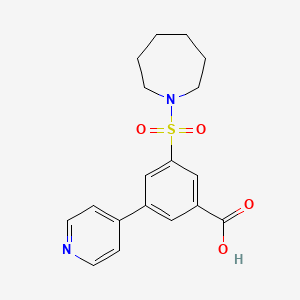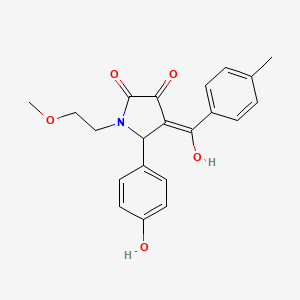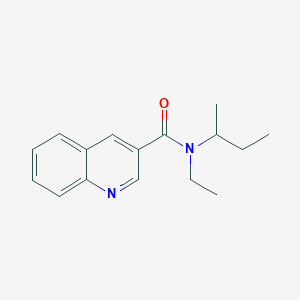
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug due to its psychoactive effects. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
作用機序
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A. It also has affinity for dopamine receptors. The exact mechanism of action of 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is thought to modulate the activity of these receptors, leading to its psychoactive and potential therapeutic effects.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to increase serotonin and dopamine levels in the brain. It has also been shown to increase heart rate and blood pressure and cause hyperthermia. In humans, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been reported to cause euphoria, increased sociability, and altered perception.
実験室実験の利点と制限
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its effects are well characterized. However, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide also has several limitations. It has a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that causes adverse effects. It is also a controlled substance, which limits its availability for research purposes.
将来の方向性
There are several future directions for research on 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in psychiatry, neurology, and oncology. Another direction is to develop more selective agonists for specific serotonin and dopamine receptors to minimize adverse effects. Additionally, research could focus on developing methods to increase the therapeutic window of 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
合成法
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide can be synthesized through a multistep process starting from p-chlorobenzyl chloride and 3-methylphenylpiperazine. The final step involves the reaction of the intermediate compound with a carboxylic acid to form 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
科学的研究の応用
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects. In neurology, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and stroke. In oncology, 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have antitumor activity in vitro and in vivo.
特性
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-5-4-7-17(13-15)21-19(24)23-11-9-22(10-12-23)14-16-6-2-3-8-18(16)20/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCVEGBFGURBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5298629.png)
![methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
![1-allyl-4-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298645.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5298653.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)


![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
![methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)